3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS No.: 1251605-20-5
Cat. No.: VC5199896
Molecular Formula: C22H21FN4O3S
Molecular Weight: 440.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251605-20-5 |
|---|---|
| Molecular Formula | C22H21FN4O3S |
| Molecular Weight | 440.49 |
| IUPAC Name | 3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
| Standard InChI | InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-11-20(15-26(21)22)31(28,29)27(18-6-4-5-17(23)13-18)14-16-7-9-19(30-2)10-8-16/h4-13,15H,3,14H2,1-2H3 |
| Standard InChI Key | ULHFYQFSGUMRJE-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC(=CC=C4)F |
Introduction
3-Ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-124triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the sulfonamide class, specifically within the triazolo[4,3-a]pyridine derivatives. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the development of antimalarial agents and other pharmacological uses.
Synthesis
The synthesis of 3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]- triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step processes. These synthetic strategies allow for structural diversity and optimization of biological activity. The specific steps involve the formation of the triazolo-pyridine core followed by the introduction of the sulfonamide group and other substituents.
Mechanism of Action
The mechanism of action for this compound primarily involves interactions with biological targets that could lead to significant therapeutic effects. In the context of antimalarial activity, compounds like this often target enzymes essential for the parasite's survival, such as falcipain-2 .
Research Findings
Research on similar triazolo[4,3-a]pyridine derivatives has shown promising antimalarial activity. For example, compounds like 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamide have demonstrated good in vitro antimalarial activity against Plasmodium falciparum .
Future Directions
This compound serves as a starting point for future antimalarial drug discovery programs. Further research is needed to optimize its structure for improved efficacy and safety. Additionally, exploring its potential applications in other therapeutic areas could uncover new uses for this class of compounds.
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